Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride
Description
Historical Context of Biphenyl Derivatives in Organic Chemistry
The history of biphenyl derivatives in organic chemistry extends back approximately 160 years, representing one of the longest-studied classes of aromatic compounds in synthetic chemistry. Biphenyl itself, consisting of two benzene rings connected at their 1,1'-positions, was first identified and characterized in the mid-19th century, leading to extensive research into its derivatives and applications. Early investigations focused on understanding the fundamental properties of the biphenyl scaffold, including its aromatic character, reactivity patterns, and potential for functionalization through various chemical transformations.
The development of synthetic methodologies for biphenyl derivatives has progressed through several distinct periods, each characterized by advances in coupling chemistry and understanding of aryl-aryl bond formation. Classical methods such as the Wurtz-Fittig reaction, Ullmann coupling, and Friedel-Crafts reactions provided early approaches to biphenyl synthesis, though these methods often suffered from limitations in terms of selectivity and functional group tolerance. The introduction of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Negishi, Kumada, and Stille reactions, revolutionized the field by enabling precise construction of substituted biphenyl systems with high selectivity and efficiency.
Modern biphenyl chemistry has expanded to encompass a vast array of functionalized derivatives, including amino-substituted, carboxylate-bearing, and multiply-substituted systems. These advances have been driven by the recognition that biphenyl scaffolds serve as versatile platforms for drug discovery, materials science, and synthetic chemistry applications. The development of polychlorinated biphenyls for industrial applications, while later restricted due to environmental concerns, demonstrated the potential for biphenyl derivatives in large-scale commercial applications. Contemporary research continues to explore novel biphenyl derivatives for applications ranging from pharmaceutical intermediates to organic light-emitting diode materials and liquid crystal components.
Significance of Amino and Carboxylate Functionalization in Biphenyl Scaffolds
The incorporation of amino and carboxylate functional groups into biphenyl scaffolds represents a strategic approach to creating molecules with enhanced reactivity, solubility, and biological activity. Amino functionalization introduces nucleophilic sites that can participate in a wide range of chemical transformations, including acylation, alkylation, and coupling reactions, while also providing hydrogen bonding capabilities that influence molecular interactions and crystal packing. The positioning of amino groups on biphenyl rings, as seen in the 3'-position of this compound, allows for specific electronic effects that can modulate the reactivity of the entire molecular system.
Carboxylate functionalization, particularly in the form of methyl esters, provides complementary reactivity patterns that enable further synthetic elaboration. The carboxylate group serves as an electron-withdrawing substituent that can influence the electronic properties of the biphenyl system, while also providing a site for hydrolysis, amidation, or other transformations that can lead to more complex molecular architectures. Research has demonstrated that the combination of amino and carboxylate functionalities within biphenyl scaffolds creates synergistic effects that enhance the overall utility of these compounds in synthetic applications.
Recent studies have highlighted the importance of amino-functionalized carboxylic acids as precursors for advanced materials synthesis, particularly in the development of metal-organic frameworks and coordination polymers. The ability of amino groups to coordinate with metal centers, combined with the bridging capability of carboxylate groups, creates opportunities for constructing complex three-dimensional structures with potential applications in catalysis, gas storage, and separation technologies. These findings underscore the continuing relevance of amino-carboxylate functionalized biphenyl derivatives in contemporary materials science research.
The biological significance of amino and carboxylate functionalized biphenyl derivatives has been extensively documented, with numerous examples of pharmaceutically active compounds containing these structural motifs. The hydrophilicity and polarity introduced by these functional groups can significantly affect bioavailability and pharmacokinetic properties, making them valuable tools for drug design and development. Clinical applications of biphenyl carboxylic acid derivatives include anti-inflammatory agents, analgesics, and compounds for treating various therapeutic conditions, demonstrating the practical importance of this molecular architecture in medicinal chemistry.
Table 1: Chemical Properties of this compound
Table 2: Comparative Analysis of Related Biphenyl Derivatives
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11;/h2-9H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUBUSGJJAXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The Suzuki-Miyaura coupling between methyl 3-bromobenzoate and 3-nitrophenylboronic acid forms the foundational step. Key parameters include:
- Catalyst system : Palladium-based catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Base : Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) facilitate transmetalation.
- Solvent system : A mixture of 1,4-dioxane and water (4:1 v/v) optimizes solubility and reaction efficiency.
- Temperature and duration : Microwave-assisted heating at 150°C for 20 minutes achieves rapid coupling, whereas conventional reflux at 80–100°C requires 12–24 hours.
Example Procedure :
- Combine methyl 3-bromobenzoate (1.0 equiv, 2.15 g, 10 mmol), 3-nitrophenylboronic acid (1.2 equiv, 2.00 g, 12 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.36 g, 0.5 mmol), and K₂CO₃ (2.5 equiv, 3.45 g, 25 mmol) in 1,4-dioxane (20 mL) and water (5 mL).
- Heat under microwave irradiation at 150°C for 20 minutes.
- Cool, dilute with ethyl acetate (50 mL), wash with water (2 × 20 mL), dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate as a pale-yellow solid (yield: 68–75%).
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
The nitro group at the 3'-position is reduced to an amine using hydrogen gas and a palladium catalyst.
Optimized Conditions :
- Catalyst : 10% palladium on carbon (Pd/C, 10–20% w/w relative to substrate).
- Solvent : Ethyl acetate or ethanol ensures substrate solubility.
- Hydrogen pressure : 50 psi at 50°C for 8–10 hours achieves complete reduction.
Example Procedure :
- Dissolve methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate (1.0 equiv, 2.77 g, 10 mmol) in ethyl acetate (100 mL).
- Add Pd/C (0.5 g, 10% w/w) and stir under H₂ (50 psi) at 50°C for 10 hours.
- Filter through Celite, rinse with ethyl acetate (20 mL), and concentrate to obtain methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate as a white solid (yield: 92–97%).
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
Procedure :
- Dissolve methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (1.0 equiv, 2.47 g, 10 mmol) in methanol (20 mL).
- Add concentrated HCl (37%, 1.2 equiv, 1.0 mL, 12 mmol) dropwise at 0°C.
- Stir at room temperature for 1 hour, then concentrate under reduced pressure.
- Recrystallize from ethanol/diethyl ether to yield the hydrochloride salt as a white crystalline solid (yield: 85–90%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 214 nm confirms ≥98% purity using a C18 column (gradient: 10–90% acetonitrile in water over 15 minutes).
Methodological Variations and Optimizations
Alternative Coupling Strategies
- Buchwald-Hartwig amination : Direct coupling of methyl 3-bromobenzoate with aniline derivatives under palladium catalysis avoids nitro reduction but requires precise control of directing groups.
- Ullmann coupling : Copper-mediated coupling of aryl halides with amines offers a nitro-free pathway but suffers from lower yields and harsher conditions.
Microwave vs. Conventional Heating
Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields (e.g., 75% in 20 minutes vs. 68% in 24 hours).
Industrial-Scale Considerations
The patented route in CN105085287A highlights scalability, with yields exceeding 95% for hydrogenation and salt formation. Key industrial adaptations include:
- Continuous flow hydrogenation : Enhances safety and throughput for nitro reductions.
- Solvent recycling : Ethyl acetate and methanol are reclaimed to reduce costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Methyl 4′-Methyl-5-(7-Nitrobenzo[c][1,2,5]Oxadiazol-4-yl)-[1,1′-Biphenyl]-3-Carboxylate
Key Differences :
- Substituents : A methyl group at the 4′-position and a nitrobenzooxadiazolyl group at the 5-position.
- Biological Activity : This compound is a potent inhibitor of c-Myc-Max dimerization, showing improved efficacy over earlier analogs due to electron-withdrawing nitro groups enhancing binding affinity .
Comparison: The nitrobenzooxadiazolyl group introduces strong electron-withdrawing effects, enhancing interactions with hydrophobic protein pockets. In contrast, the amino group in the target compound may facilitate hydrogen bonding but lacks comparable inhibitory potency against c-Myc .
Methyl 2,3,4,5-Tetrahydro-[1,1'-Biphenyl]-3-Carboxylate Derivatives
Key Differences :
- Structure : Partially saturated biphenyl rings (tetrahydro modification).
- Synthesis : Prepared via a one-pot Diels-Alder and palladium-catalyzed cross-coupling reaction .
Comparison :
The target compound’s fully aromatic biphenyl system offers rigidity for stronger π-π interactions in biological targets, whereas tetrahydro derivatives may exhibit altered pharmacokinetics (e.g., faster metabolic clearance) .
Methyl (3-Hydroxyphenyl)-Carbamate
Key Differences :
- Structure : Simpler phenyl ring with a hydroxyl group and carbamate ester.
- Applications : Used as a pesticide intermediate or pharmaceutical building block.
Comparison :
The absence of a biphenyl system limits its utility in targeting aromatic-rich biological interfaces. However, the hydroxyl group enhances water solubility, a trade-off compared to the target compound’s lipophilic biphenyl core .
Methyl 3'-Amino-4-Fluoro-[1,1'-Biphenyl]-3-Carboxylate Hydrochloride
Key Differences :
- Substituent : Fluorine atom at the 4-position.
- Status : Discontinued due to unspecified synthesis or stability issues .
- Properties : Fluorine’s electron-withdrawing effects could enhance metabolic stability and binding affinity.
Comparison: Fluorination often improves bioavailability and target engagement in drug design. The discontinuation of this analog suggests challenges in synthesis or insufficient efficacy compared to the non-fluorinated target compound .
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., nitrobenzooxadiazolyl) enhance target engagement but increase molecular weight and complexity . Amino groups balance hydrogen bonding and solubility .
- Safety and Stability : Fluorinated analogs face discontinuation risks due to stability issues , underscoring the target compound’s relative robustness.
Biological Activity
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C14H13ClN2O2. The compound features a biphenyl structure with an amino group and a carboxylate ester, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological molecules.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with biomolecules, while the carboxylate ester group participates in esterification and hydrolysis reactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 ± 2.3 |
| MCF-7 (Breast Cancer) | 12.5 ± 1.8 |
| A549 (Lung Cancer) | 9.8 ± 0.5 |
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on glioblastoma cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 µM .
Pharmacokinetic Profile
The pharmacokinetic properties were assessed in animal models, revealing that the compound has a moderate half-life and good oral bioavailability. The following table outlines key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Clearance (L/h/kg) | 0.15 |
| Volume of Distribution (L/kg) | 0.5 |
| Half-Life (hours) | 4.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
